molecular formula C21H28N2O3 B5457903 N-1-adamantyl-2-[2-(dimethylamino)-2-oxoethoxy]benzamide

N-1-adamantyl-2-[2-(dimethylamino)-2-oxoethoxy]benzamide

Cat. No. B5457903
M. Wt: 356.5 g/mol
InChI Key: XGANTIALAYUVOD-UHFFFAOYSA-N
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Description

“N-1-adamantyl-2-[2-(dimethylamino)-2-oxoethoxy]benzamide” is a compound that belongs to the class of adamantane derivatives . Adamantane derivatives are of significant interest in the field of chemistry due to their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Synthesis Analysis

N-Adamantylated amides, which include “N-1-adamantyl-2-[2-(dimethylamino)-2-oxoethoxy]benzamide”, have been synthesized from 1-adamantyl nitrate . The reactions were carried out in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .


Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives are diverse and complex . They can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Future Directions

The future directions in the field of adamantane chemistry involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

N-(1-adamantyl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-23(2)19(24)13-26-18-6-4-3-5-17(18)20(25)22-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,7-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGANTIALAYUVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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